molecular formula C23H24O13 B1632390 Syringetin-3-glucoside

Syringetin-3-glucoside

Cat. No.: B1632390
M. Wt: 508.4 g/mol
InChI Key: JMFWYRWPJVEZPV-BZMFKJDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Syringetin-3-O-glucoside is a flavonol glycoside, a type of polyphenolic compound found in various plants. It is a derivative of syringetin, which is an O-methylated flavonol. This compound is known for its antioxidant properties and is found in red grapes, Lysimachia congestiflora, and Vaccinium uliginosum (bog billberries) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Syringetin-3-O-glucoside can be synthesized through the glycosylation of syringetin. The process involves the reaction of syringetin with a suitable glucosyl donor under acidic or enzymatic conditions. High-speed counter-current chromatography (HSCCC) has been successfully used for the preparative isolation of syringetin-3-O-glucoside from natural sources .

Industrial Production Methods: Industrial production of syringetin-3-O-glucoside typically involves extraction from plant materials rich in flavonols. The extraction process includes solvent extraction followed by purification using techniques such as HSCCC and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Syringetin-3-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can occur under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

Syringetin-3-O-glucoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Syringetin-3-O-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it particularly effective in various biological and medicinal applications compared to its non-glycosylated counterparts .

Properties

Molecular Formula

C23H24O13

Molecular Weight

508.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17-,19+,20-,23?/m1/s1

InChI Key

JMFWYRWPJVEZPV-BZMFKJDCSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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